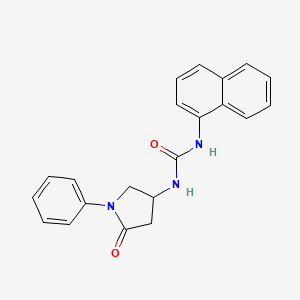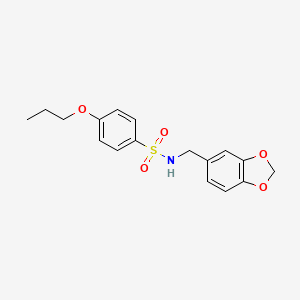
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine, also known as Trazodone, is a psychoactive drug that is primarily used to treat depression and anxiety disorders. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is a potent antidepressant that has been widely used in clinical practice for several decades.
Mecanismo De Acción
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine works by blocking the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. It also acts as an antagonist at the 5-HT2A receptor, which reduces the activity of the serotonergic system. This compound's mechanism of action is complex and not fully understood, but it is believed that it modulates the activity of multiple neurotransmitter systems, including serotonin, norepinephrine, and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety. This compound has also been shown to have sedative effects, which can be beneficial for patients with insomnia. Additionally, this compound has been found to have analgesic properties, which may be useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well understood. This compound is also relatively safe and has fewer side effects than other antidepressants. However, there are limitations to using this compound in lab experiments. It can be difficult to control for individual differences in drug metabolism, and the effects of this compound can vary depending on the dosage and the individual's medical history.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another area of interest is its potential use in the treatment of chronic pain. Additionally, further research is needed to fully understand this compound's mechanism of action and its effects on the brain and body.
Métodos De Síntesis
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine can be synthesized using several methods, including the reaction of 3,4-dichlorophenylpiperazine with 4-propoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction produces this compound as a white crystalline solid with a melting point of 234-235°C.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been extensively studied for its therapeutic potential in treating depression and anxiety disorders. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. This compound has been shown to be effective in treating depression in both adults and children, with fewer side effects than other antidepressants.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-2-13-26-16-4-6-17(7-5-16)27(24,25)23-11-9-22(10-12-23)15-3-8-18(20)19(21)14-15/h3-8,14H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKIESVXZBUTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2459888.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)


![1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethanone;hydrochloride](/img/structure/B2459899.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide](/img/structure/B2459901.png)

![4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2459904.png)
![2-{3-[(4-benzylpiperidin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)
![3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2459906.png)
![methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate](/img/structure/B2459907.png)